molecular formula C15H14N2 B12607212 4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 916173-12-1

4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12607212
CAS No.: 916173-12-1
M. Wt: 222.28 g/mol
InChI Key: CAKKWSHZBOSGPV-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, and a 3,5-dimethylphenyl group attached to the 4-position. The presence of these structural elements imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrrolo[2,3-b]pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, conducted at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in cancer cells or interacting with receptors in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused bicyclic structure combined with a dimethylphenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar heterocycles.

Properties

CAS No.

916173-12-1

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H14N2/c1-10-7-11(2)9-12(8-10)13-3-5-16-15-14(13)4-6-17-15/h3-9H,1-2H3,(H,16,17)

InChI Key

CAKKWSHZBOSGPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C3C=CNC3=NC=C2)C

Origin of Product

United States

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